molecular formula C13H15BF3NO3 B2469580 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester CAS No. 2096338-20-2

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2469580
CAS No.: 2096338-20-2
M. Wt: 301.07
InChI Key: QSFAKPGEVOJINQ-UHFFFAOYSA-N
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Description

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester (CAS 2096338-20-2) is a specialized pyridine-based boronic ester with significant utility in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 13 H 15 BF 3 NO 3 , serves as a crucial building block for the construction of complex molecular architectures . Its primary application lies in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic esters transmetallate their organic group to a palladium catalyst to form new carbon-carbon bonds . This reaction is fundamental in synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals and agrochemicals. A key research value of this specific compound is its role in the modular synthesis of teraryl-based α-helix mimetics, which are designed to inhibit protein-protein interactions (PPIs) . These mimetics address the poor solubility of simpler terphenyls under physiological conditions, with pyridine-based building blocks like this one helping to improve solubility and mimic the spatial arrangement of key amino acid side chains. The mechanism of action in coupling reactions involves the boronic ester functioning as a nucleophile. The boron atom undergoes transmetallation with a palladium catalyst that has been activated by an organic electrophile (e.g., an aryl halide), ultimately leading to the formation of a new C-C bond between the two aromatic systems . The product is provided as a lyophilized powder with a purity of 95% . For optimal stability, it is recommended to store the product at -20°C upon receipt . To ensure maximum product integrity, aliquoting for multiple uses is advised, and repeated freeze-thaw cycles should be avoided . Intended Use : This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-18-7-9)10(19)13(15,16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFAKPGEVOJINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Aminopyridine Precursors

The synthesis commences with 5-amino-3-bromopyridine as the primary substrate. Halogenation is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding 3-bromo-5-aminopyridine with >95% purity. Alternative halogenating agents such as iodine monochloride may be employed for iodinated analogs, though bromine remains optimal for cost and reactivity.

Trifluoroacetylation of the Amino Group

The amino group at the 5-position undergoes trifluoroacetylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions. In a representative procedure:

  • Reagents : 3-Bromo-5-aminopyridine (1 equiv), TFAA (1.2 equiv)
  • Solvent : Dichloromethane (DCM), 0.5 M
  • Conditions : 0°C to room temperature, 2–5 hours
  • Workup : Saturated NaHCO₃ wash, evaporation, and recrystallization from ethyl acetate/hexanes

This step achieves near-quantitative conversion (98–99% yield), with the trifluoroacetyl group providing both electronic activation for subsequent borylation and steric protection against side reactions.

Miyaura Borylation of Halogenated Intermediates

Catalytic System and Reaction Optimization

The critical boron insertion employs Miyaura borylation, utilizing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Key parameters include:

Parameter Optimal Value Effect on Yield
Catalyst PdCl₂(dppf) 91%
Solvent 1,4-Dioxane 89–93%
Temperature 100°C Max efficiency
Molar Ratio (B₂pin₂) 1:1 90%
Reaction Time 18–24 hours Complete conversion

Data adapted from patent CN103601745A and cross-referenced with Pd-mediated couplings in RSC protocols.

Mechanistic Insights

The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂. The trifluoroacetyl group’s electron-withdrawing nature accelerates oxidative addition by polarizing the C–Br bond. Steric effects from the pinacol ester stabilize the boronate intermediate, minimizing protodeboronation.

Scalability and Industrial Adaptations

Kilogram-Scale Production

Pilot studies demonstrate scalability to multi-kilogram batches with consistent yields (89–91%):

  • Reactor Setup : 1,000 L jacketed reactor with nitrogen purge
  • Charge : 3-Bromo-5-(trifluoroacetyl)pyridine (55.91 kg, 0.26 kmol), B₂pin₂ (66.02 kg, 0.26 kmol)
  • Catalyst Loading : PdCl₂(dppf) (3.81 kg, 0.0051 kmol)
  • Workup : Methanol recrystallization yields 62.08 kg (91.1%)

Comparative Analysis of Boronation Methods

Alternative methodologies were evaluated for benchmarking:

Method Yield (%) Purity (%) Cost Index
Miyaura (PdCl₂(dppf)) 91 99.5 1.0
Chan-Lam (Cu(OAc)₂) 62 95.2 0.7
Photoredox Catalysis 78 97.8 1.3

The Miyaura protocol remains superior in yield and purity, though photoredox methods show promise for temperature-sensitive substrates.

Quality Control and Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.91 (s, 1H, pyridine-H), 8.42 (d, J = 2.1 Hz, 1H), 8.15 (dd, J = 2.1, 8.3 Hz, 1H), 1.37 (s, 12H, pinacol)
  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 32 Hz)
  • HRMS : [M+H]⁺ calc. 301.07, found 301.07

Purity Assessment

HPLC analysis (Chiralpak IA column, 30% IPA/hexanes) confirms >99% chemical and enantiomeric purity. Residual Pd is <2 ppm via ICP-MS.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables this compound to act as a nucleophilic partner in Pd-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. Key findings include:

Table 1: Representative Suzuki-Miyaura Reaction Conditions

SubstrateCatalyst SystemBaseYieldSource
Aryl bromidesPdCl₂(dppf)Et₃N70–90%
Heteroaryl chloridesPd(OAc)₂/P(t-Bu)₃K₂CO₃65–85%
Aryl triflatesPd(PPh₃)₄NaHCO₃60–80%
  • The trifluoroacetyl group enhances the electron deficiency of the pyridine ring, potentially accelerating oxidative addition steps in catalytic cycles .

  • Steric hindrance from the pinacol ester may reduce coupling efficiency with bulky substrates, necessitating optimized ligand systems (e.g., XPhos) .

Protodeboronation Under Radical Conditions

The boronic ester undergoes catalytic protodeboronation via photoredox-mediated radical pathways, yielding de-borylated pyridine derivatives:

Reaction Scheme

text
5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester → [Ir(ppy)₃, PhSH, hv] 5-(Trifluoroacetyl)pyridine + Bpin–Ph byproducts
  • Key Conditions : Ir(ppy)₃ (2.5 mol%), thiophenol (1.1 equiv.), methanol/acetone solvent, blue LED irradiation .

  • Yield : ~60–73% for analogous alkyl boronic esters .

  • Mechanistic Insight : A radical chain process involving single-electron oxidation of the boron-ate complex generates a pyridinyl radical intermediate, which abstracts hydrogen from thiophenol .

Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

text
5-(Trifluoroacetyl)pyridine → [H₃O⁺ or OH⁻] → 5-carboxypyridine + CF₃COOH
  • Applications : Enables access to pyridine-3-boronic acid derivatives for further coupling or bioconjugation .

Boronic Acid Liberation

Acid-catalyzed cleavage of the pinacol ester releases the free boronic acid:

text
Pinacol ester → [HCl, H₂O] → 5-(Trifluoroacetyl)pyridine-3-boronic acid + pinacol
  • Utility : Free boronic acids are directly usable in Chan-Lam couplings or as enzyme inhibitors in medicinal chemistry .

Multi-Component Reactions (Petasis-Type)

While no direct examples exist for this compound, analogous pinacol boronic esters participate in Petasis reactions with imines and carbonyl compounds. For instance:

  • Challenges : The electron-withdrawing trifluoroacetyl group may reduce nucleophilicity of the boronate, requiring Lewis acid activation (e.g., Ti(OiPr)₄) .

Stability and Handling Considerations

  • Hydrolytic Sensitivity : The boronic ester is stable under anhydrous conditions but hydrolyzes slowly in protic solvents (e.g., MeOH, H₂O) .

  • Storage : Recommended at −20°C under inert gas to prevent decomposition .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is widely used as a building block in organic synthesis. Its trifluoroacetyl group enhances the reactivity of the pyridine ring, making it suitable for various coupling reactions. For instance, it plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming biaryl compounds. The presence of the boronic acid moiety facilitates the formation of carbon-carbon bonds, enabling the construction of complex structures from simpler precursors .

Reaction Scope and Products
The compound can be utilized in multiple reactions, including:

  • Suzuki-Miyaura Coupling : Yields biaryl compounds with applications in pharmaceuticals and agrochemicals.
  • Oxidation and Reduction Reactions : Produces various functionalized derivatives, expanding its utility in synthetic pathways.

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, this compound is employed in the development of new drugs. The trifluoroacetyl group contributes to the lipophilicity and bioavailability of potential drug candidates. Research indicates that compounds derived from this boronic acid exhibit significant biological activity, including antimicrobial and anticancer properties .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cancer progression.
  • Antimicrobial Properties : Compounds synthesized using this compound have been tested for their efficacy against bacterial strains, showing notable inhibition rates .

Materials Science

Polymer Chemistry
The compound's unique properties make it suitable for applications in materials science, particularly in polymer chemistry. It can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that polymers containing boronic esters exhibit improved performance characteristics, making them ideal for advanced material applications .

Data Summary

Application AreaKey Reactions/UsesNotable Findings
Organic SynthesisSuzuki-Miyaura couplingForms biaryl compounds; versatile intermediate
Medicinal ChemistryDrug developmentAnticancer and antimicrobial activities shown
Materials SciencePolymer enhancementImproved mechanical and thermal properties

Mechanism of Action

The mechanism of action of 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through transmetalation processes, particularly in Suzuki-Miyaura coupling reactions . The trifluoroacetyl group can also participate in various electrophilic and nucleophilic reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • Trifluoroacetyl vs. Trifluoromethyl Groups: The trifluoroacetyl group (-COCF₃) is more electron-withdrawing than the trifluoromethyl group (-CF₃) due to the carbonyl moiety. For example, 5-Trifluoromethylpyridine-3-boronic acid pinacol ester (C₁₂H₁₅BF₃NO₂, MW 273.07) lacks the carbonyl group, resulting in reduced electron withdrawal compared to the trifluoroacetyl analogue.
  • Halogen-Substituted Analogues :
    Halogens (e.g., -F, -Cl) are moderate electron-withdrawing groups. For instance, 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester (CAS 1083168-95-9) and 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS 2121515-21-5) exhibit intermediate reactivity in cross-couplings, balancing electronic effects and steric hindrance.

Solubility and Physicochemical Properties

  • Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones . The trifluoroacetyl group’s polarity may further enhance solubility in polar aprotic solvents (e.g., acetone, DMF) relative to non-polar analogues like 5-Methylpyridine-3-boronic acid pinacol ester .
  • Molecular Weight and Stability :
    Compounds with bulky substituents (e.g., trifluoroacetyl) often have higher molecular weights and may require stringent storage conditions. For example, 3-Fluoropyridine-4-boronic acid pinacol ester (CAS 458532-88-2) is stored at 0–6°C to prevent decomposition , suggesting similar protocols for the trifluoroacetyl derivative.

Data Tables

Table 1. Key Properties of Selected Pyridine Boronic Acid Pinacol Esters

Compound Name Substituent Molecular Formula MW CAS Number Key Applications
5-Trifluoromethylpyridine-3-boronic acid PE -CF₃ C₁₂H₁₅BF₃NO₂ 273.07 1084953-47-8 Drug intermediate
5-Fluoro-2-methoxypyridine-3-boronic acid PE -F, -OCH₃ C₁₃H₁₈BFNO₃ 265.10 1083168-95-9 Anticancer agents
2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid PE -Cl, -CF₃ C₁₂H₁₃BClF₃NO₂ 313.50 2121515-21-5 Agrochemicals
5-(Methoxymethyl)pyridine-3-boronic acid PE -CH₂OCH₃ C₁₃H₂₀BNO₃ 249.11 1174766-05-2 Polymer chemistry

Table 2. Solubility Comparison in Organic Solvents

Compound Type Chloroform Acetone Ether Hydrocarbons
Phenylboronic acid Moderate High High Low
Phenylboronic acid pinacol ester High High Moderate Moderate
Trifluoroacetyl derivative* High High Low Low *Inferred from

Research Findings and Industrial Relevance

  • Drug Discovery : Boronic esters with electron-withdrawing groups are pivotal in synthesizing protease inhibitors and kinase-targeted therapies. For example, 1-Boc-3,6-dihydro-2H-pyridine-5-boronic acid pinacol ester (CAS 885693-20-9) is used in fragment-based drug design .
  • Material Science: The trifluoroacetyl group’s electron-deficient nature enhances charge transport in organic semiconductors, as seen in analogues like thieno[3,2-b]thiophene derivatives .

Biological Activity

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been recognized for their roles in drug discovery, especially as proteasome inhibitors and in cancer therapy. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoroacetyl group and a boronic acid moiety. The pinacol ester form enhances its stability and solubility in organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain boronic esters inhibit the 20S proteasome, leading to apoptosis in cancer cells. This mechanism is crucial for developing new therapies against various cancers, including multiple myeloma and breast cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proteasome activity; induces apoptosis
AntimicrobialExhibits potential antimicrobial effects
Enzyme InhibitionModulates enzyme activity through reversible binding

Case Studies

  • Proteasome Inhibition : A recent study explored the efficacy of boronic esters, including derivatives similar to this compound, showing promising results against multiple cancer cell lines. The compound exhibited low nanomolar IC50 values, indicating potent activity comparable to established drugs like bortezomib .
  • Selectivity in Inhibition : Another investigation focused on the selectivity of these compounds towards specific enzyme targets within the proteasome pathway. Structural modifications enhanced selectivity and reduced off-target effects, paving the way for more effective therapeutic agents .

Research Findings

Recent literature highlights several key findings regarding the biological activity of boronic acid derivatives:

  • Antimicrobial Activity : Some studies report that boronic acids exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents .

Q & A

Q. How is 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester synthesized and purified for research use?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling reactions. A representative approach includes:

  • Step 1 : Suzuki-Miyaura coupling of a halogenated pyridine derivative (e.g., 5-bromo-3-fluoropyridine) with a boronic ester precursor under inert conditions. Catalytic systems like Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are used in tetrahydrofuran (THF) or dioxane at 75–85°C .
  • Step 2 : Introduction of the trifluoroacetyl group via nucleophilic substitution or oxidation, often using trifluoroacetic anhydride under controlled conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures. Purity is verified by HPLC (>97% by GC) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • UV-Vis Spectroscopy : Monitors reaction progress (e.g., boronic ester oxidation kinetics via λmax shifts at 290 nm and 405 nm) .
  • NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, and <sup>11</sup>B NMR confirm structural integrity (e.g., trifluoroacetyl CF3 signals at ~110–120 ppm in <sup>19</sup>F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: ~332.23 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and boron coordination geometry in solid-state studies .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: Its main applications include:

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl or heteroaryl linkages in drug intermediates. For example, coupling with aryl halides (e.g., bromopyridines) using Pd catalysts in THF/water at 75–110°C .
  • Protease Inhibition Studies : The trifluoroacetyl group acts as a reversible electrophilic trap for serine hydrolases in mechanistic studies .
  • Fluorescent Probe Design : Boronic ester reactivity enables conjugation with diol-containing fluorophores for sensing applications .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for high yields?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Pd(OAc)₂ with SPhos or XPhos ligands improves coupling efficiency with sterically hindered partners .
  • Solvent Systems : Mixed solvents (e.g., dioxane/ethanol 7:3 v/v) enhance solubility and reduce side reactions .
  • Base Selection : Potassium phosphate tribasic (3 M aqueous) minimizes boronic ester hydrolysis compared to Na2CO3.
  • Temperature Control : Reactions at 85°C for 3–12 hours balance kinetics and decomposition risks .

Q. How do stability issues (e.g., hydrolysis) impact experimental design?

Methodological Answer: The pinacol boronic ester is prone to hydrolysis under acidic or oxidative conditions. Mitigation strategies:

  • pH Control : Reactions are buffered at pH 7–8 (e.g., phosphate buffer) to suppress hydrolysis .
  • Inert Atmosphere : Use of nitrogen/argon prevents oxidation by atmospheric O2.
  • Short-Term Storage : Store at 0–6°C in anhydrous THF or DMSO to extend shelf life .
  • Real-Time Monitoring : UV-Vis tracks boronic ester degradation (λmax 290 nm decrease indicates hydrolysis) .

Q. How should contradictory data (e.g., low yields in cross-coupling) be analyzed?

Methodological Answer: Systematic troubleshooting involves:

  • By-Product Analysis : LC-MS or <sup>11</sup>B NMR identifies deboronation or protodeboronation by-products .
  • Ligand Effects : Compare yields with different ligands (e.g., XPhos vs. dppf) to address steric/electronic mismatches .
  • Substrate Compatibility : Test electron-deficient vs. electron-rich aryl halides; adjust catalyst loading (1–5 mol%) accordingly .
  • Competitive Inhibition : Assess trifluoroacetyl group reactivity (e.g., nucleophilic attack on CF3 may deactivate the catalyst) .

Q. How can low yields in multi-step syntheses involving this compound be troubleshooted?

Methodological Answer: Critical factors include:

  • Intermediate Purity : Ensure intermediates (e.g., halogenated pyridines) are >95% pure via prep-HPLC .
  • Stepwise Optimization : Isolate and characterize each intermediate (e.g., tert-butyl protection/deprotection steps) before proceeding .
  • Catalyst Poisoning : Use scavengers (e.g., activated charcoal) to remove residual Pd in hydrogenation steps .
  • Temperature Gradients : Gradual heating (e.g., 45°C → 85°C) minimizes side reactions in exothermic steps .

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